

Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-amino-5-bromonicotinate*

Cat. No.: *B052524*

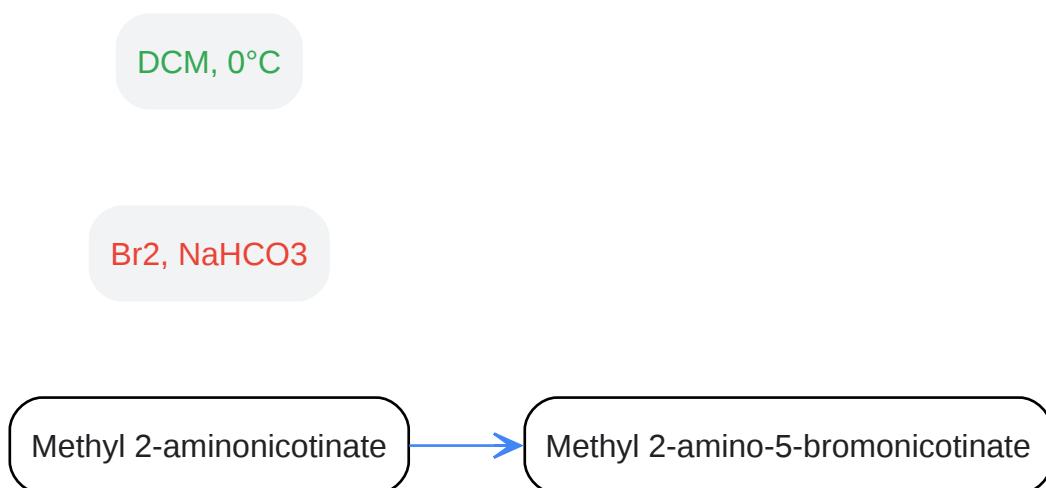
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for **Methyl 2-amino-5-bromonicotinate**, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

Methyl 2-amino-5-bromonicotinate (CAS No: 50735-34-7) is a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).^{[1][2]} Its structure, featuring a brominated pyridine ring with both amino and methyl ester functionalities, makes it a versatile substrate for further chemical modifications, particularly in the development of novel therapeutics. This guide outlines the two principal synthetic strategies for its preparation: the bromination of a pre-existing ester and the esterification of a brominated acid.


Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-amino-5-bromonicotinate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1][3]
Molecular Weight	231.05 g/mol	[3][4]
Appearance	White to yellow solid/Off-white to pale yellow crystalline powder	[1][5]
Melting Point	143-146 °C / 148-149 °C	[3][4]
Boiling Point	275.2±35.0 °C (Predicted)	[4]
Density	1.662±0.06 g/cm ³ (Predicted)	[4]
Purity (HPLC)	≥98%	[1][5]

Synthesis Route 1: Bromination of Methyl 2-aminonicotinate

This synthetic approach involves the direct bromination of Methyl 2-aminonicotinate. The amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyridine ring.

[Click to download full resolution via product page](#)

Figure 1: Bromination of Methyl 2-aminonicotinate.

Experimental Protocol

The following protocol is based on a documented laboratory procedure[3]:

- Dissolution: In a suitable reaction vessel, dissolve Methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (DCM, 30 mL).
- Cooling: Cool the stirred solution to 0 °C using an ice bath.
- Bromination: Prepare a solution of bromine (1.01 mL) in DCM (20 mL). Add this bromine solution dropwise to the reaction mixture at 0 °C.
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and neutralize any remaining acid.
- Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final product.

Synthesis Route 2: Esterification of 2-Amino-5-bromonicotinic Acid

This alternative route begins with 2-Amino-5-bromonicotinic acid, which is then esterified to form the desired methyl ester. This method is advantageous if the brominated acid is a more readily available starting material. 2-Amino-5-bromonicotinic acid can be prepared by the bromination of 2-aminonicotinic acid[6].

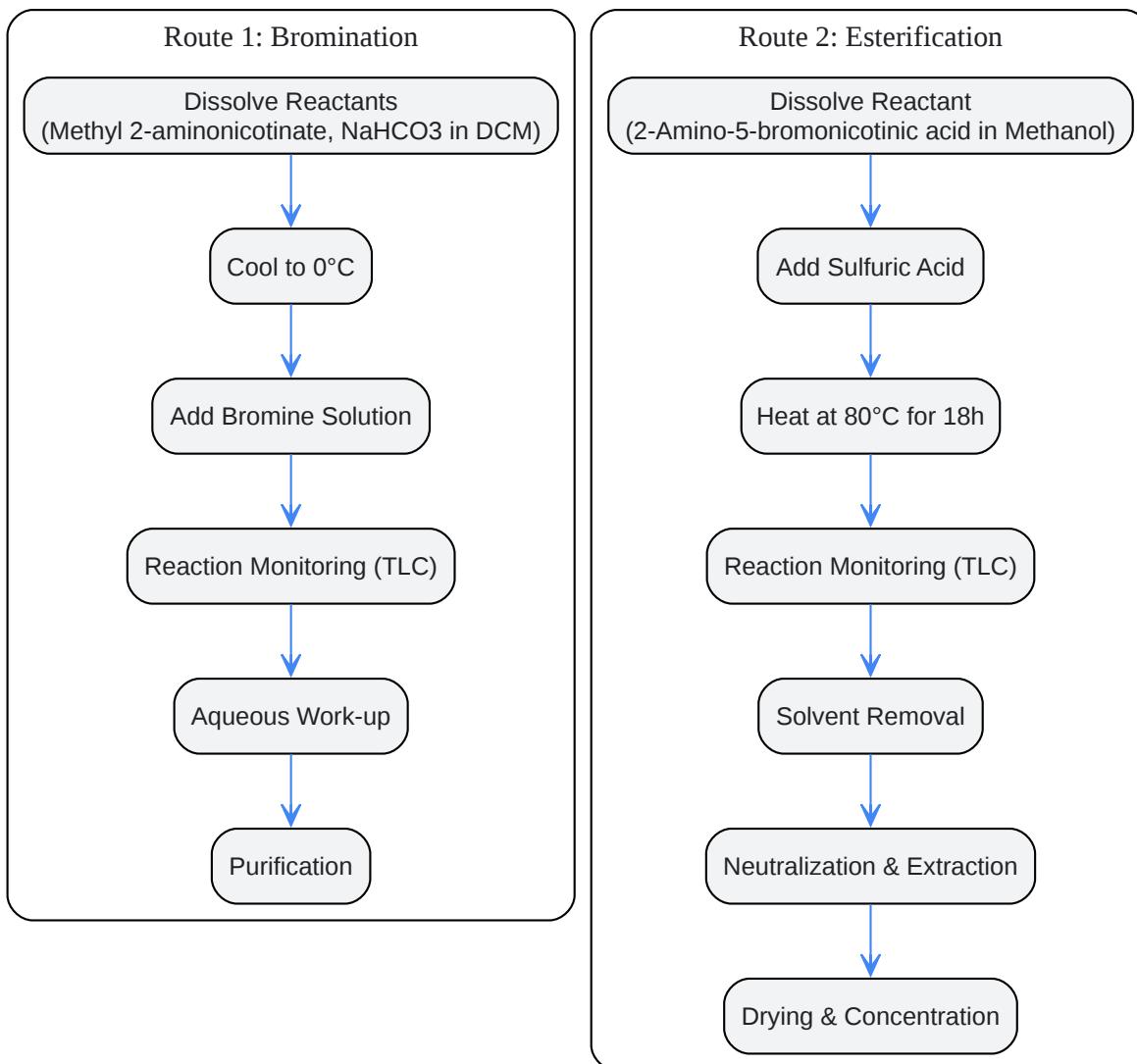
80°C, 18h

Methanol, H₂SO₄[Click to download full resolution via product page](#)**Figure 2:** Esterification of 2-Amino-5-bromonicotinic acid.

Experimental Protocol

The following detailed protocol has been reported[3]:

- Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add concentrated sulfuric acid (2.0 mL, 36.8 mmol) dropwise.
- Heating: Stir the mixture at 80 °C for 18 hours.
- Monitoring: Monitor the reaction for completion using TLC.
- Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
- Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
- Product Isolation: The procedure affords the product as a white powder (1.0 g, 94% yield) without the need for further purification.


Quantitative Data Summary

The table below summarizes the reported quantitative data for the synthesis and characterization of **Methyl 2-amino-5-bromonicotinate**.

Data Type	Value	Reference
Route 2 Yield	94%	[3]
¹ H NMR (400 MHz, d ₆ -DMSO)	δ 8.24 (1H, d, J =2.4 Hz), 8.21 (1H, d, J =2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)	[3]
¹³ C NMR (100 MHz, d ₆ -DMSO)	δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4	[3]
HRMS (ESI+)	Calc. for C ₇ H ₇ N ₂ O ₂ Br [M+H] ⁺ 230.9764/232.9743, found 230.9765/232.9745	[3]
IR (neat, cm ⁻¹)	ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526	[3]

Experimental Workflow Visualization

The logical flow of the experimental procedures for both synthesis routes can be visualized as follows.

[Click to download full resolution via product page](#)

Figure 3: Comparative experimental workflows.

Conclusion

This guide has detailed two reliable and well-documented synthetic routes for the preparation of **Methyl 2-amino-5-bromonicotinate**. The choice between the bromination of Methyl 2-aminonicotinate and the esterification of 2-Amino-5-bromonicotinic acid will likely depend on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbino.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 2-amino-5-bromonicotinate Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. nbinno.com [nbino.com]
- 6. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052524#synthesis-route-for-methyl-2-amino-5-bromonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com